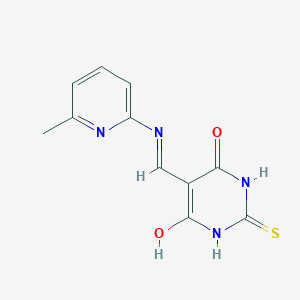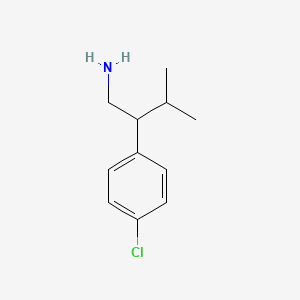
2-(4-Chlorophenyl)-3-methylbutan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds like “2-(4-Chlorophenyl)-3-methylbutan-1-amine” belong to a class of organic compounds known as amines, which contain a nitrogen atom attached to one or more alkyl or aryl groups . The “4-Chlorophenyl” part indicates the presence of a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a chlorine atom attached. The “3-methylbutan-1-amine” part suggests a 4-carbon chain (butane) with a methyl group (CH3) attached to the third carbon and an amine group (NH2) attached to the first carbon .
Molecular Structure Analysis
The molecular structure of a compound like this would likely show the phenyl ring, the chlorine atom attached to the phenyl ring, the butane chain, and the amine group . The exact structure would depend on the specific positions of these groups .Chemical Reactions Analysis
Amines, in general, are basic and can react with acids to form salts . They can also undergo various organic reactions, such as alkylation, acylation, and sulfonation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Amines are often polar and can participate in hydrogen bonding, which can affect their boiling points and solubility .科学的研究の応用
Organic Semiconductors and Molecular Electronics
Organic semiconductors, including Ch-diisoQ, have garnered significant interest due to their unique optical properties. These materials find applications in areas such as gas sensors, film transistors, and photovoltaic cells. Ch-diisoQ, with its π-conjugated electron system, contributes to the development of molecular electronics and organic light-emitting diodes (OLEDs) .
Catalyst in Diels-Alder Reactions
Ch-diisoQ serves as a catalyst in Diels-Alder reactions. These cycloaddition reactions are essential for synthesizing complex organic compounds. By facilitating these reactions, Ch-diisoQ plays a crucial role in organic synthesis .
Polymerization Agent
Ch-diisoQ has been employed as a polymerization agent. Its ability to initiate or accelerate polymerization processes makes it valuable in materials science and polymer chemistry .
Nonlinear Optical Properties
Quinoline derivatives, including Ch-diisoQ, exhibit nonlinear optical properties. These materials are characterized by delocalized π-electrons and the presence of functional groups. Researchers explore their potential in fields like optical communication and nonlinear optics .
Synthesis of Organic Compounds
Ch-diisoQ serves as a reagent in the synthesis of various organic compounds. Its unique structure and reactivity make it useful for creating pharmaceuticals, agrochemicals, and other specialized molecules .
Coordination Chemistry and Complex Formation
Ch-diisoQ can form coordination complexes with metal ions. For instance, it has been used to prepare trans-CuCl2L2 complexes. Investigating its coordination behavior contributes to our understanding of inorganic chemistry .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(4-chlorophenyl)-3-methylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN/c1-8(2)11(7-13)9-3-5-10(12)6-4-9/h3-6,8,11H,7,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLGBFKNOWNBSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-3-methylbutan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


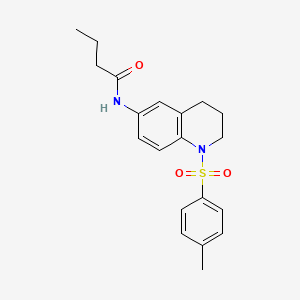
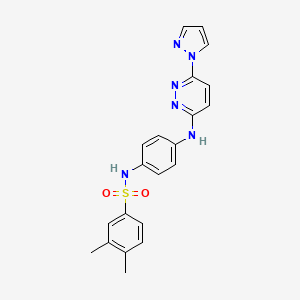
![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenylacetamide](/img/structure/B2468868.png)
![6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)hexanamide](/img/structure/B2468869.png)
![2-Chloro-N-[2-(6-fluoro-2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2468870.png)

![N-[2-(4-fluorophenoxy)ethyl]naphthalene-2-sulfonamide](/img/structure/B2468873.png)
![1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2468875.png)
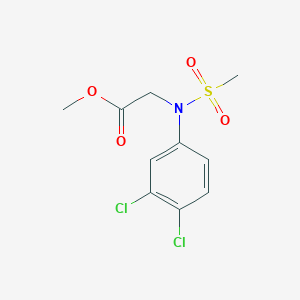
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2468883.png)
![3-[6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B2468884.png)

